Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate

描述

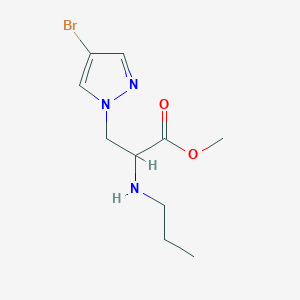

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a brominated pyrazole derivative featuring a propylamino side chain and a methyl ester group. This compound is structurally characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a propylamino group at the 2-position of the propanoate backbone, and a methyl ester at the terminal carboxylate (Figure 1). The compound is listed as discontinued in commercial catalogs, indicating challenges in synthesis, stability, or demand .

属性

分子式 |

C10H16BrN3O2 |

|---|---|

分子量 |

290.16 g/mol |

IUPAC 名称 |

methyl 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoate |

InChI |

InChI=1S/C10H16BrN3O2/c1-3-4-12-9(10(15)16-2)7-14-6-8(11)5-13-14/h5-6,9,12H,3-4,7H2,1-2H3 |

InChI 键 |

QHNWDNYDUULADP-UHFFFAOYSA-N |

规范 SMILES |

CCCNC(CN1C=C(C=N1)Br)C(=O)OC |

产品来源 |

United States |

准备方法

Preparation of 4-Bromo-1H-pyrazole Intermediate

The 4-bromo-pyrazole moiety is a key intermediate and can be prepared via bromination of pyrazole derivatives or by direct synthesis using brominated precursors. One documented method involves:

- Dissolving 4-bromo-1-methyl-1H-pyrazole in tetrahydrofuran (THF).

- Cooling to -78 °C.

- Addition of n-butyllithium to generate the lithiated intermediate.

- Reaction with N-methoxy-N-methylacetamide to form the corresponding ketone intermediate.

- Workup with aqueous sodium chloride solution and purification by silica gel chromatography.

Bromination and Esterification

- Bromination is typically performed early in the synthesis on the pyrazole ring to ensure regioselectivity.

- Esterification to the methyl ester is commonly achieved by reacting the acid precursor with methanol in the presence of acid catalysts or via methyl ester intermediates.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Temperature | -78 °C to room temperature | Low temp (-78 °C) favors selective lithiation and bromination |

| Solvent | Tetrahydrofuran (THF), 1,2-dimethoxyethane (DME) | Polar aprotic solvents stabilize intermediates |

| Catalysts | Palladium complexes for coupling reactions (e.g., Pd(dppf)Cl2) | Facilitate cross-coupling steps if applicable |

| Reaction Time | 0.5 to 4 hours | Longer times improve conversion but may increase side products |

| Workup | Saturated aqueous sodium chloride or bicarbonate | Removes inorganic salts and quenches reactive species |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern on the pyrazole ring and amino propanoate moiety.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Chromatography (HPLC, TLC): Used for monitoring reaction progress and purification.

Summary Table of Preparation Steps

*Exact yields for step 2 vary depending on conditions and precursor availability.

Research and Patent Insights

- Patent US9156842B2 describes processes for preparing related bromo-substituted heterocyclic esters, emphasizing controlled lithiation and bromination steps.

- Commercial suppliers note the compound is synthesized via multi-step organic reactions involving pyrazole ring formation, bromination, and esterification.

- Microwave-assisted palladium-catalyzed coupling reactions have been used in related pyrazole derivative syntheses to improve yields and reduce reaction times.

化学反应分析

Types of Reactions

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Oxidized forms of the compound with different functional groups.

Reduction: Reduced forms with altered functional groups.

Hydrolysis: Carboxylic acid derivatives.

科学研究应用

Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of Methyl 3-(4-bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the propylamino group play crucial roles in its binding affinity and specificity.

相似化合物的比较

The following analysis compares Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Variations

Key Observations :

- Solubility: Sulfonamide-containing derivatives (e.g., Compound 16) exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas the target compound’s propylamino and methyl ester groups favor lipid membrane permeability .

- Steric Effects: Bulky substituents like bromophenyl (Compound 16) may hinder synthetic accessibility or binding interactions relative to the target compound’s smaller propylamino side chain .

Physicochemical and Spectroscopic Properties

Key Observations :

- Melting Points : Sulfonamide derivatives (Compounds 16, 17) exhibit higher melting points (129–201°C) due to intermolecular hydrogen bonding, whereas the target compound’s discontinuation status suggests instability or low crystallinity .

- Spectroscopic Data : The absence of reported IR/NMR data for the target compound contrasts with detailed spectra for sulfonamide analogs, which show characteristic SO₂ (1130–1350 cm⁻¹) and C=O (1650–1670 cm⁻¹) stretches .

Key Observations :

- Yield and Efficiency : High yields (79–84%) for sulfonamide derivatives (Compounds 16–18) suggest optimized protocols, whereas the target compound’s discontinuation implies synthetic challenges .

生物活性

Methyl 3-(4-bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 290.16 g/mol. Its structure features a pyrazole ring with a bromine atom at the 4-position, a propylamino side chain, and an ester functional group, which may enhance its reactivity and biological activity .

Structural Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆BrN₃O₂ |

| Molecular Weight | 290.16 g/mol |

| SMILES | COC(=O)CCN1C=C(C=N1)Br |

| InChI | InChI=1S/C10H16BrN3O2 |

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of pyrazole derivatives and the introduction of the propylamino group. These synthetic pathways allow for the modification of substituents, enabling the exploration of structure-activity relationships.

Pharmacological Potential

Research indicates that compounds containing pyrazole rings exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties . The specific activities of this compound have not been extensively documented; however, its structural components suggest potential interactions with various biological targets.

Case Studies:

- Anti-inflammatory Activity : Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with structural similarities demonstrated significant anti-inflammatory effects in vitro .

- Antimicrobial Properties : Pyrazole derivatives have shown promise against various bacterial strains. Compounds tested against E. coli and Bacillus subtilis indicated notable antimicrobial activity, suggesting that this compound may share these properties .

- Anticancer Activity : Research on related compounds has revealed potential anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The presence of the bromine atom may enhance its binding affinity to target sites, potentially leading to altered enzymatic activity or receptor modulation .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate | C₈H₁₁BrN₂O₂ | Contains an additional methyl group on the pyrazole ring. |

| Tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₁₀H₁₅BrN₂O₂ | Features a tert-butyl group affecting solubility and reactivity. |

| Ethyl 3-(4-bromo-1H-pyrazol-1-yl)propanoate | C₈H₁₁BrN₂O₂ | Ethyl substitution alters pharmacokinetics compared to propylamine variant. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。